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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

Cat. No.: B1593962 Get Quote

An In-depth Technical Guide to 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Tetradecyloxy)ethanol, a C14

alkyl glycolether. We will delve into its fundamental physicochemical properties, synthesis,

spectral characteristics, and known applications, with a particular focus on its relevance to the

fields of chemical research and pharmaceutical sciences.

Core Molecular Identity and Structure
2-(Tetradecyloxy)ethanol, also known under the International Nomenclature for Cosmetic

Ingredients (INCI) name Myreth-1, is an amphiphilic molecule possessing both a long

hydrophobic alkyl chain and a hydrophilic primary alcohol head group. This structure is

foundational to its properties as a nonionic surfactant and emulsifier.

Molecular Formula: C₁₆H₃₄O₂[1][2]

Molecular Weight: 258.44 g/mol [1][3][4]

CAS Number: 2136-70-1[1][3][4]

Synonyms: Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene Glycol Monotetradecyl

Ether, C14E1.[1][2][3][5]
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The molecule consists of a fourteen-carbon saturated alkyl chain (tetradecyl group) linked via

an ether bond to an ethanol molecule. This structure imparts surface-active properties, allowing

it to interface between polar and non-polar phases.
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Caption: Molecular structure of 2-(Tetradecyloxy)ethanol.

Physicochemical Properties
The physical and chemical characteristics of 2-(Tetradecyloxy)ethanol are critical for

determining its suitability for various applications, from reaction solvent to formulation excipient.
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Property Value Source(s)

Melting Point 33-34 °C [2][3][5][6]

Boiling Point
330.8 °C at 760 mmHg 146-

148 °C at 2 Torr
[3][4][5]

Density 0.871 g/cm³ (Predicted) [2][3][5]

Flash Point 78.6 °C [2][5][7]

Water Solubility
1.442 mg/L at 25 °C

(Estimated)
[7]

LogP (Octanol/Water) 5.9 - 6.2 (Estimated) [2][7]

Hydrogen Bond Donor 1 [2]

Hydrogen Bond Acceptor 2 [2]

The low melting point indicates that this compound is a solid at standard room temperature but

can be easily melted for processing. Its very low water solubility and high LogP value confirm

its predominantly lipophilic character, a key attribute for its function in non-aqueous systems or

at oil-water interfaces.[2][7]

Synthesis Methodologies
The synthesis of 2-(Tetradecyloxy)ethanol typically involves the ethoxylation of 1-tetradecanol

or the Williamson ether synthesis.

Williamson Ether Synthesis Approach
This classical method provides a reliable route to the target molecule. It involves the reaction of

an alkoxide with a primary alkyl halide.
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Caption: Williamson ether synthesis workflow for 2-(Tetradecyloxy)ethanol.

Experimental Protocol Outline:

Alkoxide Formation: Ethylene glycol is reacted with a strong base, such as sodium hydride,

in an anhydrous aprotic solvent (e.g., THF) to form the sodium salt of ethylene glycol

(sodium 2-hydroxyethoxide). This step is crucial as it generates the nucleophile required for

the subsequent reaction.

Nucleophilic Substitution: 1-Bromotetradecane is added to the reaction mixture. The alkoxide

attacks the primary carbon bearing the bromine atom in an Sₙ2 reaction, displacing the

bromide ion.

Work-up and Purification: The reaction is quenched with water. The organic layer is

separated, washed, dried, and concentrated under reduced pressure. The crude product is

then purified, typically by vacuum distillation or column chromatography, to yield pure 2-
(Tetradecyloxy)ethanol.[3]

Reduction of an Ester
An alternative high-yield synthesis involves the reduction of a corresponding ester.[2]

Protocol: A synthesis route starting from tetradecyloxy-acetic acid methyl ester using lithium

aluminum tetrahydride has been reported to produce 2-(tetradecyloxy)ethanol with a 100%
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yield.[2]

Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of 2-
(Tetradecyloxy)ethanol.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1][8]

O-H Stretch: A broad, strong absorption band is expected in the region of 3300-3500 cm⁻¹,

characteristic of the hydroxyl group.[9]

C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ correspond to the stretching vibrations of

the C-H bonds in the long alkyl chain.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O ether

linkage.

Data available from the National Institute of Standards and Technology (NIST) confirms these

characteristic peaks.[8]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.[1][10]

Molecular Ion Peak (M⁺): A peak at m/z = 258.44 would correspond to the molecular ion,

though it may be weak or absent in alcohols.[1][10]

Key Fragments: Common fragmentation patterns for long-chain ethers and alcohols include

alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of water (M-18).

A prominent peak is often observed at m/z = 45, corresponding to the [CH₂CH₂OH]⁺

fragment.

The NIST Chemistry WebBook provides the mass spectrum for this compound.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments in

the molecule. While specific spectra are proprietary, the expected chemical shifts can be

predicted.

¹H NMR:

-CH₃: A triplet around 0.9 ppm.

-(CH₂)n-: A large signal complex between 1.2-1.6 ppm.

-O-CH₂-CH₂-OH: Two triplets around 3.5-3.7 ppm.

-OH: A broad singlet with a variable chemical shift.

¹³C NMR:

-CH₃: A signal around 14 ppm.

-(CH₂)n-: Multiple signals in the 22-32 ppm range.

-O-CH₂- (ether): A signal around 70-72 ppm.

-CH₂-OH (alcohol): A signal around 60-62 ppm.[9]

Applications and Relevance in Research
As a nonionic surfactant, 2-(Tetradecyloxy)ethanol and its ethoxylated derivatives (Myreth-n)

are valuable in various scientific and industrial contexts. Its amphiphilic nature drives its utility.

[11]

Pharmaceutical Formulations and Drug Delivery
The structure of 2-(Tetradecyloxy)ethanol is analogous to other alcohol ethoxylates used as

excipients in pharmaceutical formulations.[11]

Solubilizing Agent: Its lipophilic character makes it suitable for solubilizing poorly water-

soluble active pharmaceutical ingredients (APIs) in lipid-based or non-aqueous formulations.
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Emulsifier: It can be used to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which

are common delivery systems for topical and parenteral drugs.

Micelle Formation: Although this single ethoxy unit molecule may have a very high critical

micelle concentration (CMC), it serves as a foundational structure for more complex nonionic

surfactants (e.g., Myreth-5, Myreth-10) that are effective at forming micelles. These micelles

can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability.[2]

[5]

Cosmetics and Personal Care
In the cosmetic industry, the "Myreth" series of ingredients function as emulsifiers, wetting

agents, and solubilizers in creams, lotions, and other personal care products.[11][12]

Chemical Research
In a laboratory setting, 2-(Tetradecyloxy)ethanol can be used as:

A high-boiling point solvent for specific organic reactions.[13]

A starting material for the synthesis of more complex surfactants and polymers.

A model compound for studying interfacial phenomena and self-assembly.

Safety and Handling
While specific GHS classification data is not consistently reported, general precautions for

handling laboratory chemicals should be observed.[7][14]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including gloves and safety glasses.

Toxicity: Detailed toxicological data for this specific molecule is limited. However, related

glycol ethers can cause skin and eye irritation.[15] The high WGK (Water Hazard Class)

rating of 3 in Germany suggests it is considered hazardous to water.[3][4]

Storage: Store in a cool, dry place away from oxidizing agents.
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Researchers should always consult the most current Safety Data Sheet (SDS) from the

supplier before use.[16]

Conclusion
2-(Tetradecyloxy)ethanol (CAS 2136-70-1) is a well-defined amphiphilic compound with

established physicochemical properties. Its utility is primarily derived from its surfactant nature,

making it a valuable, albeit simple, member of the alcohol ethoxylate family. For professionals

in drug development and chemical research, it serves as a useful starting material, a potential

formulation excipient for non-aqueous systems, and a foundational structure for understanding

more complex nonionic surfactants used in advanced delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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